
Minoxidil
Overview
Description
Minoxidil, a synthetic derivative of pyrimidine, was initially developed as an antihypertensive agent due to its vasodilatory properties via potassium channel activation . However, its serendipitous discovery as a hair growth stimulant led to its FDA approval for androgenetic alopecia (AGA) in the 1980s . The primary mechanism involves prolonging the anagen phase of hair follicles by enhancing blood flow to the scalp and modulating pathways like Wnt/β-catenin and FGF7 . Topical formulations (2% and 5%) are first-line treatments, while oral this compound (5 mg/day) has recently gained traction for superior efficacy . Its molecular structure (C₉H₁₅N₅O) and stability in formulations like emu oil emulsions further support its clinical utility .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minoxidil is synthesized from barbituric acid. The reaction of barbituric acid with phosphorus oxychloride gives 2,4,6-trichloropyrimidine. Upon reaction with ammonium, this turns into 2,4-diamino-6-chloropyrimidine. The 2,4-diamino-6-chloropyrimidine is then reacted with piperidine to form this compound .
Industrial Production Methods: In industrial settings, this compound is prepared by mixing 2,4-diamino-6-chloropyrimidine-1-oxide with piperidine for carrying out a nitrogen oxidation reaction . The solvent system consisting of propylene glycol, water, and ethanol is often used to deliver this compound topically .
Chemical Reactions Analysis
Types of Reactions: Minoxidil undergoes several types of chemical reactions, including oxidation and substitution reactions. For instance, oxidation of this compound with 3-chloroperbenzoic acid gives 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide .
Common Reagents and Conditions:
Oxidation: 3-chloroperbenzoic acid
Substitution: Piperidine
Major Products Formed:
- 2,4-diamino-6-(2,4-dichlorophenoxy)pyrimidine-3-oxide
- This compound
Scientific Research Applications
Clinical Applications in Hair Disorders
Minoxidil is widely recognized for its effectiveness in treating various forms of alopecia, including:
- Androgenetic Alopecia (AGA) : Clinical trials have shown that topical this compound significantly increases hair density and promotes regrowth in both men and women. A study comparing 5% this compound to 2% and placebo formulations demonstrated superior results with the higher concentration, with a notable increase in hair counts after 48 weeks .
- Alopecia Areata : this compound has been shown to elicit favorable responses in patients with alopecia areata, although results can vary widely among individuals .
- Chemotherapy-Induced Alopecia (CIA) : Recent studies indicate that topical this compound can be effective in pediatric patients experiencing CIA, suggesting its role in mitigating hair loss due to chemotherapy .
Table 1: Efficacy of this compound in Hair Disorders
Condition | Formulation | Duration | Results |
---|---|---|---|
Androgenetic Alopecia | 5% | 48 weeks | Significant increase in hair density |
Alopecia Areata | Topical | Variable | Positive response reported |
Chemotherapy-Induced Alopecia | Topical | Variable | Effective in pediatric cases |
Other Medical Applications
Beyond its dermatological uses, this compound has applications in other medical fields:
- Resistant Hypertension : Initially developed for this purpose, oral this compound is used as a last-resort treatment for patients who do not respond adequately to other antihypertensive medications. However, its use is limited due to potential side effects such as hypertrichosis .
- Drug Repositioning : this compound exemplifies successful drug repositioning, as it transitioned from a hypertension treatment to a widely accepted solution for hair loss. This approach can expedite the discovery of new therapeutic uses for existing medications .
Case Studies and Clinical Trials
Numerous clinical trials have reinforced the efficacy of this compound:
- A randomized controlled trial involving 90 men with AGA assessed the efficacy of 5% versus 10% this compound against placebo over 36 weeks. Results indicated that both concentrations significantly improved hair counts compared to placebo, with the 5% formulation being particularly effective .
- Another study highlighted the psychosocial benefits associated with improved hair density due to this compound treatment, emphasizing its impact on patients' quality of life .
Table 2: Summary of Clinical Trials
Study Type | Population | Treatment | Duration | Outcome |
---|---|---|---|---|
Randomized Controlled Trial | Men with AGA | This compound 5% vs Placebo | 36 weeks | Significant improvement in hair count |
Open-label Study | Pediatric CIA | Topical this compound | Variable | Positive outcomes reported |
Mechanism of Action
Minoxidil is thought to promote the survival of human dermal papillary cells or hair cells by activating both extracellular signal-regulated kinase and Akt pathways. It prevents cell death by increasing the ratio of BCl-2/Bax . The antihypertensive activity of this compound is due to its sulphate metabolite, this compound sulfate, which acts as a potent direct-acting peripheral vasodilator by opening adenosine triphosphate-sensitive potassium channels .
Comparison with Similar Compounds
Finasteride
Finasteride, a 5α-reductase inhibitor, reduces dihydrotestosterone (DHT) levels, targeting the hormonal etiology of AGA. In combination with minoxidil, it demonstrates superior efficacy:
- Chen et al. (meta-analysis of 5 RCTs): Finasteride + this compound resulted in 24% greater hair count improvement vs. This compound alone .
- Oral this compound (5 mg) outperformed finasteride (1 mg) in total hair count increases (19.2% vs. 7.2–9%) . Mechanistically, finasteride addresses DHT-mediated follicle miniaturization, while this compound promotes vascularization and cell proliferation, making them complementary .
Aminexil (Kopexil)
Aminexil, an N-oxide structural analog of this compound, lacks the piperidine group but shares vasodilatory properties.
Adenosine
Adenosine 0.75% solution stimulates FGF7 in dermal papilla cells and induces vasodilation. In a randomized trial, it showed comparable efficacy to 5% this compound in improving hair density, with patient satisfaction rates of 68% vs. 72% .
Herbal Compounds
Sansevieria trifasciata Extracts
Molecular dynamics simulations revealed four test compounds from Sansevieria trifasciata exhibited similar RMSD fluctuations (0.206–0.226 nm) to this compound (0.217 nm), indicating comparable binding stability to androgen receptors .
Lepidium sativum Seed Extract
In murine models, Lepidium sativum extract demonstrated superior follicular growth vs. This compound, with docking scores (−4.1 to −8.9 kcal/mol) rivaling this compound (−6.9 kcal/mol) .
Novel Herbal Solutions
A 2020 double-blind trial found a herbal solution (containing Citrullus colocynthis and Curcuma longa) achieved similar hair count increases to 5% this compound (18.7 vs. 19.3 hairs/cm²) with fewer side effects .
Combination Therapies
Microneedling + this compound
Microneedling enhances this compound absorption and upregulates hair growth factors. Gupta et al. (network meta-analysis of 27 RCTs) ranked this combination highest for efficacy, with 34% greater hair density vs. This compound alone .
Platelet-Rich Plasma (PRP) + this compound
PRP adds growth factors (e.g., VEGF, PDGF), synergizing with this compound’s vasodilation. Abdi et al. reported 28% higher terminal hair counts with this combination .
Oral vs. Topical this compound
Oral this compound (5 mg/day) outperformed topical 5% formulations in hair count increases (19.2% vs. 13.4%) and patient compliance . However, systemic absorption raises safety concerns, including hypertrichosis and cardiovascular effects .
Betamethasone Dipropionate
42% for this compound, highlighting its role in immune-mediated hair loss .
Data Tables Summarizing Comparative Efficacy
Table 1: Efficacy of this compound vs. Key Comparators
Table 2: Molecular Stability (RMSD) of this compound vs. Sansevieria trifasciata Compounds
Compound | Average RMSD (nm) |
---|---|
This compound | 0.217 |
Compound 1 | 0.223 |
Compound 2 | 0.216 |
Compound 3 | 0.206 |
Compound 4 | 0.226 |
Research Findings and Clinical Implications
- Combination Therapies: Microneedling or PRP with this compound enhances efficacy by addressing multiple pathways (vascular, hormonal, growth factors) .
- Herbal Alternatives : Plant-derived compounds like Sansevieria trifasciata and Lepidium sativum offer comparable efficacy with fewer side effects, appealing to patients seeking natural solutions .
- Safety Considerations: Oral this compound, while effective, requires monitoring for mitogenic effects and cardiovascular risks .
Biological Activity
Minoxidil is a well-known pharmacological agent primarily used for the treatment of hair loss, particularly androgenetic alopecia (AGA). Originally developed as an antihypertensive medication, its biological activity has been extensively studied, revealing multiple mechanisms of action that contribute to its effectiveness in promoting hair growth.
1. Vasodilation and Follicular Stimulation
This compound acts as a potent vasodilator, which increases blood flow to hair follicles. This improved circulation enhances the delivery of nutrients and growth factors essential for hair follicle health and function. Studies have shown that topical this compound can stimulate hair follicles, leading to increased hair density and regrowth in individuals with AGA .
2. Androgen Receptor Interaction
Recent research indicates that this compound may suppress androgen receptor (AR) functions. It has been demonstrated that this compound decreases AR protein stability and transcriptional activity in human hair dermal papilla cells. This suppression is thought to occur through direct binding to the AR ligand-binding domain, disrupting AR-related signaling pathways .
3. Sulfotransferase Activity
The effectiveness of this compound treatment can be predicted by measuring sulfotransferase activity in plucked hair follicles. Higher enzyme activity correlates with a positive response to treatment, suggesting that individual metabolic responses play a significant role in treatment outcomes .
Randomized Clinical Trials
A pivotal study comparing 5% topical this compound to 2% this compound and placebo found that the higher concentration significantly increased nonvellus hair count after 48 weeks. The 5% formulation resulted in 45% more hair regrowth compared to the 2% solution, demonstrating its superior efficacy .
Treatment Group | Non-Vellus Hair Count Change | Patient Rating | Investigator Rating |
---|---|---|---|
5% this compound | Significant Increase | Improved | Improved |
2% this compound | Moderate Increase | Moderate | Moderate |
Placebo | No Significant Change | Unchanged | Unchanged |
Case Studies
A review of multiple clinical trials highlighted that approximately 30-40% of patients treated with this compound reported success in hair regrowth, although self-administration rates were significantly lower . Side effects such as dermatitis and hypertrichosis were more common with higher concentrations, influencing patient compliance .
Side Effects and Tolerability
While this compound is generally well-tolerated, side effects can include local irritation, pruritus, and unwanted facial hair growth (hypertrichosis), particularly in women using higher concentrations . These adverse effects can impact treatment adherence and overall patient satisfaction.
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing Minoxidil’s efficacy in androgenetic alopecia (AGA)?
- Use randomized controlled trials (RCTs) with standardized dosing regimens (e.g., 2%, 5%, or 10% topical formulations) and validated endpoints like hair density measurements or phototrichograms. Include control groups (placebo or active comparators) and account for confounding factors such as age, hormonal status, and baseline hair loss severity .
- For preclinical studies, employ in vitro models (e.g., dermal papilla cell cultures) and in vivo animal models (e.g., C57BL/6 mice) to evaluate this compound’s effects on hair follicle cycling and vascularization .
Q. How should researchers validate this compound’s safety profile in long-term studies?
- Conduct systemic pharmacokinetic analyses to monitor percutaneous absorption, particularly for high-concentration formulations (e.g., 10%). Use liquid chromatography-mass spectrometry (LC-MS) to quantify serum this compound levels and assess potential cardiovascular side effects .
- Analyze post-marketing surveillance data (e.g., adverse event reports from regulatory databases) to identify rare or delayed adverse effects, such as contact dermatitis or hypertrichosis .
Q. What methodologies are essential for ensuring reproducibility in this compound studies?
- Follow pharmacopeial standards (e.g., European Pharmacopoeia) for drug substance characterization, including purity assays (HPLC), stability testing, and batch-to-batch consistency verification .
- Document experimental protocols in detail, especially for topical formulation preparation (e.g., vehicle composition, pH optimization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy data across different populations?
- Perform subgroup analyses stratified by genetic factors (e.g., polymorphisms in the AR gene) or hormonal profiles (e.g., dihydrotestosterone levels). Use meta-analyses to pool data from heterogeneous studies and identify population-specific response patterns .
- Investigate this compound’s interaction with coactivators like ARA54 using luciferase reporter assays and co-immunoprecipitation to clarify variability in androgen receptor (AR) pathway modulation .
Q. What advanced techniques identify this compound’s off-target molecular interactions?
- Employ computational tools (e.g., SwissTargetPrediction, PharmMapper) to predict protein targets and validate findings via surface plasmon resonance (SPR) or thermal shift assays. Use Cytoscape to visualize interaction networks between this compound and potential targets (e.g., potassium channels, prostaglandin-endoperoxide synthase) .
- Combine RNA sequencing with CRISPR-Cas9 knockout models to confirm functional relevance of candidate targets in hair follicle regeneration .
Q. How can combination therapies (e.g., this compound + CG) be optimized for enhanced efficacy?
- Use factorial design experiments to test synergistic effects. For example, evaluate this compound’s vasodilation properties alongside CG’s anti-inflammatory effects via transcriptomic profiling of treated dermal tissues .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing intervals and minimize systemic exposure .
Q. What strategies address this compound’s reduced efficacy in advanced AGA stages?
- Investigate stromal cell senescence using β-galactosidase staining and p16INK4a expression assays. Test senolytic agents (e.g., dasatinib) in combination with this compound to rejuvenate hair follicle niches .
- Develop nanoparticle-based delivery systems to enhance this compound penetration into fibrotic scalp tissues .
Q. Methodological Challenges and Solutions
Q. How should conflicting data on this compound’s mechanism of action be reconciled?
- Conduct pathway enrichment analysis of omics datasets (e.g., proteomics, metabolomics) from treated vs. untreated samples. Prioritize hypotheses using Bayesian inference models to weigh evidence for vasodilation (KATP channel activation) vs. AR pathway modulation .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Use nonlinear regression models (e.g., sigmoidal Emax) to fit dose-response curves. Apply bootstrap resampling to estimate confidence intervals for EC50 values, especially in studies with small sample sizes .
Q. How can researchers standardize outcome measures for cross-study comparisons?
- Adopt the Hair Growth Scoring System (HGSS) or automated trichoscopy software to reduce inter-rater variability. Share raw datasets via repositories like Figshare to enable meta-analyses .
Q. Regulatory and Ethical Considerations
Q. What regulatory frameworks govern this compound’s use in clinical trials?
- Follow ICH guidelines for Good Clinical Practice (GCP) and ensure compliance with regional pharmacovigilance requirements (e.g., EMA’s PSUR submissions). Document excipient safety profiles, particularly for novel formulations .
Q. How can ethical concerns about this compound’s systemic effects in vulnerable populations be addressed?
- Exclude participants with cardiovascular comorbidities from high-dose trials. Implement real-time safety monitoring using wearable devices (e.g., continuous ECG) to detect arrhythmias .
Properties
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
Record name | Minoxidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
Record name | SID46500395 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | minoxidil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Minoxidil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Minoxidil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MINOXIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
Record name | Minoxidil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00350 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MINOXIDIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.